molecular formula C7H10N2O B2363090 4-Cyclopropyl-5-methyl-1,3-oxazol-2-amine CAS No. 1490079-58-7

4-Cyclopropyl-5-methyl-1,3-oxazol-2-amine

Cat. No.: B2363090
CAS No.: 1490079-58-7
M. Wt: 138.17
InChI Key: LLWBESVDTZOXFN-UHFFFAOYSA-N
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Description

4-Cyclopropyl-5-methyl-1,3-oxazol-2-amine is a heterocyclic compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol This compound features a five-membered oxazole ring with a cyclopropyl group at the 4-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-5-methyl-1,3-oxazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with 2-bromo-3-methylbutyronitrile, followed by cyclization in the presence of a base such as sodium hydride . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-5-methyl-1,3-oxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

4-Cyclopropyl-5-methyl-1,3-oxazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-5-methyl-1,3-oxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropyl-5-methyl-1,3-oxazole: Lacks the amine group at the 2-position.

    5-Methyl-1,3-oxazol-2-amine: Lacks the cyclopropyl group at the 4-position.

    4-Cyclopropyl-1,3-oxazol-2-amine: Lacks the methyl group at the 5-position.

Uniqueness

4-Cyclopropyl-5-methyl-1,3-oxazol-2-amine is unique due to the presence of both cyclopropyl and methyl groups on the oxazole ring, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development .

Biological Activity

4-Cyclopropyl-5-methyl-1,3-oxazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and applications in research and medicine.

Chemical Structure and Properties

The chemical formula for this compound is C₇H₈N₂O, featuring a cyclopropyl group and a methyl group on the oxazole ring. This unique structure contributes to its biological activity.

Target Interactions

This compound primarily acts as an inhibitor of tyrosine kinases , which are critical in regulating various cellular processes. The compound's interaction with these enzymes can disrupt key signaling pathways involved in cell growth and differentiation.

Biochemical Pathways

The compound influences several important biochemical pathways:

  • ABL Kinase : Inhibition can lead to reduced proliferation in certain cancer cell lines.
  • Phosphatidylinositol-3 Kinase (PI3K) : Affects cell survival and metabolism.
  • Mammalian Target of Rapamycin (mTOR) : Involved in cell growth regulation.
  • p38 Mitogen-Activated Protein Kinases (MAPK) : Plays a role in inflammatory responses.

These interactions can result in significant cellular effects, including apoptosis in malignant cells.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties . In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in tumor progression. For instance, it affects the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Studies

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that treatment with the compound led to a significant decrease in cell viability in breast cancer cells by approximately 60% at a concentration of 10 µM over 48 hours.
  • Mechanistic Insights : Another study detailed how the compound's inhibition of ABL kinase resulted in downregulation of downstream signaling pathways associated with tumor growth.

Research Applications

This compound has diverse applications:

Field Application
ChemistryServes as a building block for synthesizing more complex heterocyclic compounds.
BiologyUsed in studies focusing on enzyme inhibition and receptor modulation.
MedicineExplored as a potential therapeutic agent for cancer treatment.

Properties

IUPAC Name

4-cyclopropyl-5-methyl-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-4-6(5-2-3-5)9-7(8)10-4/h5H,2-3H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWBESVDTZOXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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